- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)
Le 2-(3-bromophénoxy)éthanamine est un composé organique bromé présentant une structure phénoxy-éthylamine, utilisée comme intermédiaire clé en synthèse organique. Sa fonction amine primaire et son groupe phénoxy bromé en position méta offrent une réactivité polyvalente pour des applications en chimie médicinale et en conception de ligands. La présence du brome facilite les réactions de couplage (ex. Suzuki, Buchwald-Hartwig), tandis que la chaîne éthylamine permet des modifications ultérieures. Ce composé présente une stabilité modérée et une pureté élevée, adaptée aux synthèses exigeantes. Son utilisation courante inclut la préparation de composés bioactifs ou de matériaux fonctionnels.
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
Numéro CAS:926211-83-8
Le MF:C8H10BrNO
Mégawatts:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28
2-(3-Bromophenoxy)ethanamine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(3-Bromophenoxy)ethanamine
- [2-(3-Bromophenoxy)ethyl]amine hydrochloride
- 2-(3-BROMO-PHENOXY)-ETHYLAMINE
- 2-(3-bromophenoxy)ethylamine
- 2-(3-Bromophenoxy)ethan-1-amine
- 1-(2-aminoethoxy)-3-bromobenzene
- SBB072545
- ST095893
- SY039347
- AM804556
- 2-(3-bromophenoxy)ethanamine hydrochloride
- T3136
- 2-(3-Bromophenoxy)ethanamine (ACI)
- CS-12184
- CS-0018040
- SB77020
- MFCD09042556
- ALBB-025488
- EN300-58514
- 926211-83-8
- CHEMBL4943175
- DB-121597
- AKOS000126906
- SCHEMBL2754673
- DTXSID40588150
-
- MDL: MFCD09042556
- Piscine à noyau: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
- La clé Inchi: CKQSFXLELCTIFC-UHFFFAOYSA-N
- Sourire: BrC1C=C(OCCN)C=CC=1
Propriétés calculées
- Qualité précise: 214.99458g/mol
- Masse isotopique unique: 214.99458g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 110
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 35.2
- Le xlogp3: 1.6
2-(3-Bromophenoxy)ethanamine Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Bromophenoxy)ethanamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B804313-10mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804313-50mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B804313-100mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D698102-0.25g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 0.25g |
$145 | 2023-09-01 | |
| eNovation Chemicals LLC | D698102-1g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 1g |
$155 | 2024-07-20 | |
| eNovation Chemicals LLC | D961246-100mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 100mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-250mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 250mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-1g |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 1g |
$375 | 2023-09-04 | |
| eNovation Chemicals LLC | D364257-0.25g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 97% | 0.25g |
$358 | 2023-09-03 | |
| Chemenu | CM302649-250mg |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 95% | 250mg |
$100 | 2022-05-27 |
2-(3-Bromophenoxy)ethanamine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Ethanol , Methanol ; 16 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Référence
- Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Référence
- Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Référence
- Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, rt → reflux; reflux → rt
Référence
- Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Référence
- Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , Potassium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 12 h, 0 °C
Référence
- Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Ethanol ; 16 h, reflux
Référence
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Référence
- Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Référence
- Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Référence
- Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Référence
- Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
2-(3-Bromophenoxy)ethanamine Raw materials
2-(3-Bromophenoxy)ethanamine Preparation Products
2-(3-Bromophenoxy)ethanamine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Numéro de commande:A909940
État des stocks:in Stock
Quantité:5.0g/10.0g/25.0g/50.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:36
Prix ($):318.0/540.0/1134.0/1928.0
Courriel:sales@amadischem.com
2-(3-Bromophenoxy)ethanamine Littérature connexe
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Pureté:99%/99%/99%/99%
Quantité:5.0g/10.0g/25.0g/50.0g
Prix ($):318.0/540.0/1134.0/1928.0